
2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate” is a chemical compound with the CAS Number: 872492-20-1 . It has a molecular weight of 194.25 and its IUPAC name is 2-(2-methoxyethoxy)ethyl 2-mercaptoacetate .
Molecular Structure Analysis
The molecule contains a total of 32 bonds. There are 14 non-H bonds, 1 multiple bond, 11 rotatable bonds, 1 double bond, 1 ester (aliphatic), 3 ethers (aliphatic), and 1 thiol . The InChI code for the compound is 1S/C7H14O4S/c1-9-2-3-10-4-5-11-7(8)6-12/h12H,2-6H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.25 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Aplicaciones Científicas De Investigación
Thermoresponsive Properties and Polymer Synthesis
2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate has been investigated for its role in the synthesis of thermoresponsive polymers. For instance, Pal and De (2012) explored the synthesis of water-soluble, thermoresponsive polyperoxides from 2-(2-methoxyethoxy)ethyl methacrylate, highlighting the influence of molecular oxygen on these properties and their thermal degradation (Pal & De, 2012). Additionally, Han, Hagiwara, and Ishizone (2003) conducted anionic polymerizations of 2-methoxyethyl methacrylate and related compounds, including 2-(2-methoxyethoxy)ethyl methacrylate, to create polymers with predicted molecular weights and narrow molecular weight distributions, demonstrating the compound's utility in polymer science (Han, Hagiwara, & Ishizone, 2003).
Biomedical and Analytical Applications
In the biomedical field, B'hymer et al. (2003, 2005) developed procedures for detecting and quantifying (2-methoxyethoxy)acetic acid, a metabolite of 2-(2-methoxyethoxy)ethanol, in human urine samples. This compound's utility as a biomarker for human exposure to 2-(2-methoxyethoxy)ethanol, which has extensive industrial applications, was a significant aspect of these studies (B'hymer, Cheever, Butler, & Brown, 2003); (B'hymer, Keil, & Cheever, 2005).
Environmental and Surface Analysis
Groenewold et al. (1995) investigated the detection of 2-chloroethyl ethyl sulfide and its sulfonium ion degradation products on environmental surfaces. This study demonstrated the stability of these compounds on mineral surfaces, highlighting the importance of such compounds in environmental monitoring applications (Groenewold, Ingram, Appelhans, Delmore, & Dahl, 1995).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-methoxyethoxy)ethyl 2-sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c1-9-2-3-10-4-5-11-7(8)6-12/h12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REISVQFGJQBRRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC(=O)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate | |
CAS RN |
872492-20-1 |
Source


|
| Record name | 2-(2-methoxyethoxy)ethyl 2-sulfanylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-Dichlorophenoxy)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2468031.png)


![3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2468034.png)
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide](/img/structure/B2468036.png)
![2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B2468037.png)
![9-benzyl-3-(4-ethoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2468040.png)


![5-Oxaspiro[2.4]heptan-1-ylmethanamine](/img/structure/B2468043.png)
![2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2468044.png)
![9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine](/img/structure/B2468045.png)